

Preclinical In Vitro Profile of MRTX1133: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro studies of **MRTX1133**, a potent and selective inhibitor of the KRAS G12D mutation. The information is compiled from various scientific publications and presented to facilitate a deeper understanding of the compound's mechanism of action, potency, and cellular effects.

Core Efficacy and Potency of MRTX1133

MRTX1133 is a non-covalent inhibitor that demonstrates high affinity and selectivity for the GDP-bound, inactive state of the KRAS G12D protein.[1] This interaction prevents the SOS1-catalyzed nucleotide exchange, thereby locking KRAS G12D in its inactive state and inhibiting downstream signaling.[2][3]

Biochemical Activity

MRTX1133 exhibits picomolar binding affinity to KRAS G12D. In biochemical assays, it has been shown to inhibit the binding of the RAF-RAS binding domain (RBD) to the active form of KRAS G12D.[1]

Table 1: Biochemical Activity of MRTX1133



Assay Type	Target	Metric	Value	Selectivity (vs. KRAS WT)	Reference(s
TR-FRET Binding Assay	KRAS G12D	IC50	<2 nM	~700-fold	[1]
AlphaLISA Assay	KRAS G12D	IC50	0.14 nM	~38-fold (vs. KRAS WT)	[4]
Surface Plasmon Resonance (SPR)	KRAS G12D	Ki	0.2 pM	>1000-fold	[2][3]
Nucleotide Exchange Assay	KRAS G12D	IC50	0.14 nM	-	[4]

Note: IC_{50} and K_i values can vary depending on the specific assay conditions and reagents used.

Cellular Activity

In cellular assays, MRTX1133 demonstrates single-digit nanomolar potency in inhibiting KRAS G12D-dependent signaling and cell viability.[2] It effectively suppresses the phosphorylation of ERK (pERK), a key downstream effector in the MAPK signaling pathway.[2][5]

Table 2: Cellular Activity of MRTX1133 in KRAS G12D Mutant Cell Lines



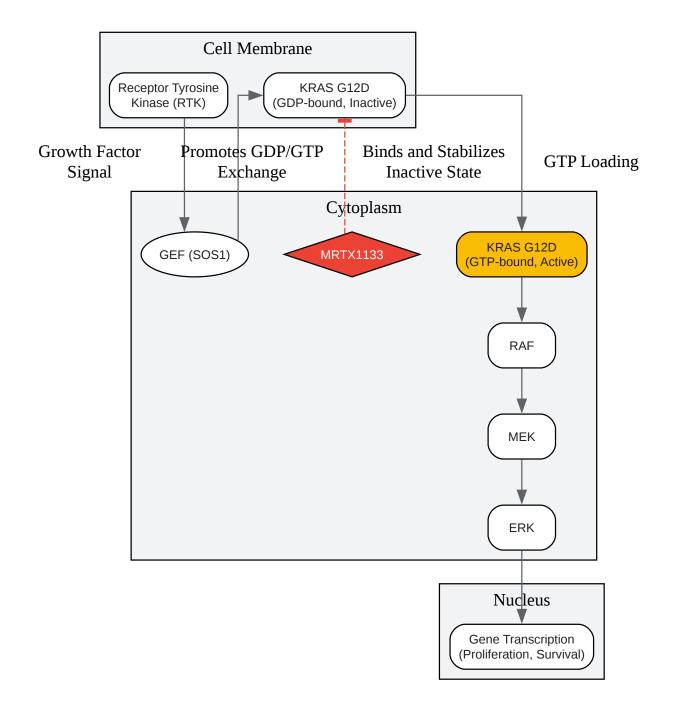
Cell Line	Cancer Type	Assay Type	Metric	Value (nM)	Reference(s
AGS	Gastric	pERK Inhibition	IC50	2	[2]
AGS	Gastric	2D Viability	IC50	6	[2]
AsPC-1	Pancreatic	2D Viability	IC50	7-10	[5][6]
SW1990	Pancreatic	2D Viability	IC50	7-10	[6]
HPAF-II	Pancreatic	2D Viability	IC50	1,800	[7]
LS513	Colorectal	2D Viability	IC50	120	[7]
SNU-1033	Colorectal	-	-	-	[8]
GP2D	Colorectal	-	-	-	[8]

Note: The sensitivity to **MRTX1133** can be influenced by the genetic background of the cell line beyond the KRAS G12D mutation.[1]

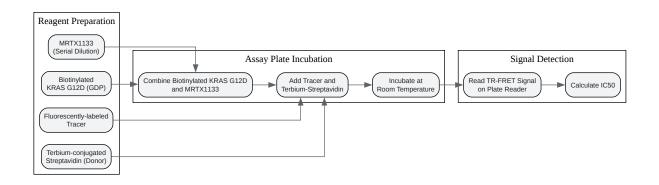
Signaling Pathway Inhibition

MRTX1133 primarily exerts its anti-cancer effects by inhibiting the constitutively active MAPK signaling pathway driven by the KRAS G12D mutation. This leads to the suppression of downstream effectors responsible for cell proliferation and survival.[1]









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